molecular formula C12H16BrNO2 B3912431 2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide

2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide

Cat. No.: B3912431
M. Wt: 286.16 g/mol
InChI Key: PCJABQACNHMOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide typically involves the reaction of 4-bromophenol with 2-bromoacetyl bromide to form 2-(4-bromophenoxy)acetyl bromide. This intermediate is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The acetamide group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Corresponding oxides or hydroxylated products.

    Reduction: Amines or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of bromophenoxy derivatives on biological systems.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, leading to changes in their activity. The acetamide moiety can also play a role in modulating the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-methylpropyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
  • 2-(4-iodophenoxy)-N-(2-methylpropyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can lead to different binding affinities and selectivities compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJABQACNHMOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenoxy)-N-(2-methylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.